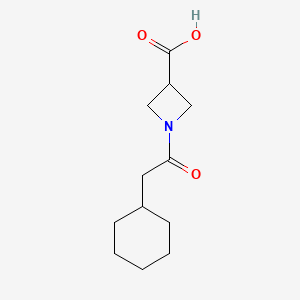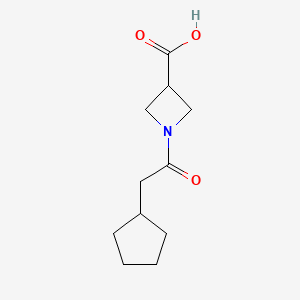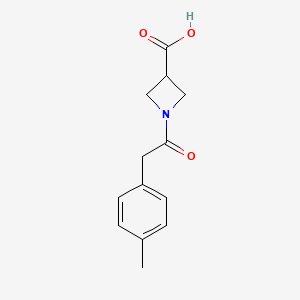![molecular formula C10H18N2O3 B1469274 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1339454-01-1](/img/structure/B1469274.png)
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid
Vue d'ensemble
Description
“1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is a chemical compound with the empirical formula C11H20N2O4 . It is a unique chemical that is used in early discovery research .
Molecular Structure Analysis
The molecular structure of “1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid” is represented by the SMILES stringCC(C)(C)OC(N1CC(C1)C(OC)=O)=O . This indicates that the compound contains a tert-butyl group, a carbamoyl group, and an azetidine ring, among other functional groups . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 244.29 . The InChI key for this compound is RPCWHOFDACENQM-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthesis and Applications in Peptide Research
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid is used in the synthesis of various azetidine analogs. Sajjadi and Lubell (2008) synthesized enantiopure 3-substituted azetidine-2-carboxylic acids with heteroatomic side chains, which can serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Role in Medicinal Chemistry
Azetidines, including derivatives of 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are key components in pharmaceutical compounds. Ji, Wojtas, and Lopchuk (2018) reported an improved synthesis method for protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry, leading to a series of valuable azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Impact on Protein Synthesis and Function
Azetidine-2-carboxylic acid, a related compound, has been studied for its effects on protein synthesis and function. Rubenstein et al. (2006) explored its presence in garden beets and its potential misincorporation into proteins in place of proline, impacting protein folding and function (Rubenstein et al., 2006).
Bioactivity and Receptor Modulation
Azetidine derivatives, including those related to 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, have been investigated for their bioactivity, particularly in modulating receptors. Kozikowski et al. (1990) synthesized azetidine-2,4-dicarboxylic acid derivatives and examined their ability to modulate the N-methyl-D-aspartate receptor, impacting calcium uptake in cerebellar granule cells (Kozikowski, Tueckmantel, Reynolds, & Wroblewski, 1990).
Use in Agricultural Research
The compound's analog, Azetidine-2-carboxylic acid, is also used in agricultural research. Pitman et al. (1977) studied its effects on ion uptake and release in barley roots, providing insights into the relationship between protein synthesis and ion transport in plants (Pitman, Wildes, Schaefer, & Wellfare, 1977).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of azetidine derivatives, such as 1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid, are crucial for creating novel compounds with potential biological and pharmaceutical applications. Mangelinckx et al. (2005) developed an efficient synthesis of new 3,3-dimethoxyazetidine-2-carboxylates, expanding the range of functionalized azetidines available for further research (Mangelinckx, Boeykens, Vliegen, Van Der Eycken, & De Kimpe, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
1-[2-(tert-butylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)11-8(13)6-12-4-7(5-12)9(14)15/h7H,4-6H2,1-3H3,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQOKEHQMXNBKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butylcarbamoyl)methyl]azetidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



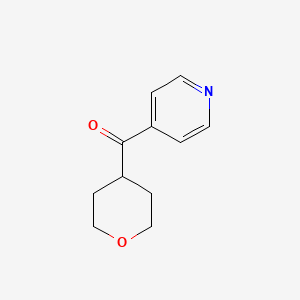




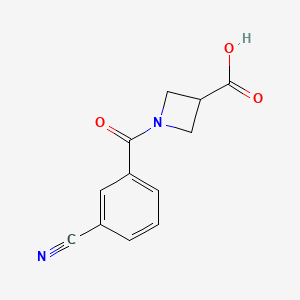

![1-[(Cyclohexylcarbamoyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469205.png)
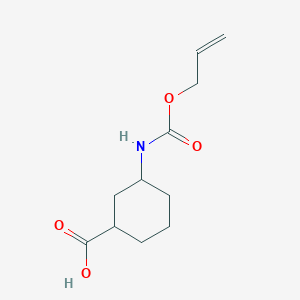
![[3-(Furan-3-yl)phenyl]methanamine](/img/structure/B1469209.png)

